molecular formula C9H3Cl2KN2O3 B13450305 Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13450305
M. Wt: 297.13 g/mol
InChI Key: KPITUDFRFHAHBD-UHFFFAOYSA-M
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Description

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a carboxylate group and a dichlorophenyl group, which contribute to its unique chemical properties.

Properties

Molecular Formula

C9H3Cl2KN2O3

Molecular Weight

297.13 g/mol

IUPAC Name

potassium;3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C9H4Cl2N2O3.K/c10-4-2-1-3-5(11)6(4)7-12-8(9(14)15)16-13-7;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

KPITUDFRFHAHBD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)C(=O)[O-])Cl.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dichlorobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound belonging to the oxadiazole class, which has gained attention in medicinal chemistry for its diverse biological activities. This compound, a derivative of 1,2,4-oxadiazole, exhibits a broad spectrum of biological activities, including anti-cancer, antibacterial, anti-inflammatory, antifungal, and antiviral effects . The structural diversity achievable with these compounds allows for modifications that can enhance their pharmacological profiles.

  • Enzyme Inhibition: this compound can interact with molecular targets, potentially inhibiting certain enzymes or receptors, leading to biochemical events. For instance, it may inhibit cyclooxygenase enzymes, reducing prostaglandin production and exerting anti-inflammatory effects.
  • FXR Antagonists: Compounds with a 1,2,4-oxadiazole core have been identified as a new type of farnesoid X receptor (FXR) antagonists .
  • Versatile Building Block: Oxadiazoles, in general, serve as valuable building blocks in drug discovery because of their bioisosteres and wide range of biological properties .

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can transform the oxadiazole ring into other functional groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents, often using nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Oxadiazole Derivatives: Other compounds containing the 1,2,4-oxadiazole ring, such as 3-(2,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Uniqueness

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potassium salt form enhances its solubility and reactivity compared to other similar compounds.

Biological Activity

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of 1,2,4-oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are five-membered heterocyclic compounds characterized by their unique bioisosteric properties. They exhibit a broad spectrum of biological activities including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects. The structural diversity of these compounds allows for extensive modifications that can enhance their pharmacological profiles.

Biological Activities

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. For instance:

  • Cytotoxicity : Compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values for these compounds were reported in the sub-micromolar range .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving p53 activation and caspase cleavage. For example, derivatives have been shown to increase p53 levels and activate caspase-3 in MCF-7 cells .
CompoundCell LineIC50 Value (µM)Mechanism
Compound AMCF-70.65Apoptosis induction via p53
Compound BU-9370.75Caspase activation

Antibacterial and Antifungal Activity

The antibacterial properties of oxadiazole derivatives have also been extensively studied:

  • Activity Against Resistant Strains : Certain derivatives exhibited effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 4 to 32 µg/mL . This potency is significantly higher than that of standard antibiotics like chloramphenicol.
  • Fungal Inhibition : The same class of compounds has shown antifungal activity against Candida species with minimum inhibitory concentrations (MIC) ranging from 64 to 256 mg/mL .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study conducted on various oxadiazole derivatives including this compound:

  • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
  • Results : The compound exhibited significant cytotoxicity against MCF-7 and HeLa cells with IC50 values indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of oxadiazole derivatives against clinical isolates:

  • Objective : To assess the efficacy against resistant bacterial strains.
  • Results : Compounds showed promising results with reduced MIC values compared to traditional antibiotics. This suggests potential for development into new antimicrobial agents.

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